molecular formula C8H20Cl2N2Si B8464222 Bis(diethylamino)dichlorosilane CAS No. 18881-64-6

Bis(diethylamino)dichlorosilane

Cat. No. B8464222
M. Wt: 243.25 g/mol
InChI Key: SJHDWSADDRUNNE-UHFFFAOYSA-N
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Patent
US06005128

Procedure details

1.6 N normal butyl lithium 205 ml was dropwise added to a solution comprising 33 ml of ethynylbenzene and 300 ml of tetrahydrofuran (hereinafter abbreviated as THF) at 0° C. under nitrogen gas flow, and stirring was continued for 1.5 hour. Dichlorobis(diethylamino)silane 36.5 g and 672 mg of copper cyanide were added to the resulting solution, and stirring was continued at room temperatures for 20 minutes to carry out the reaction. Solid matters precipitated in the reaction liquid were removed by filtering, and then the filtrate was concentrated. Water was added to this concentrate to extract the product with ether. This ether extraction layer was washed with water and then dried on magnesium sulfate. An ether component of this liquid was distilled off, and then the residue was refined by distillation to obtain 52 g of bis(diethylamino)-bis(phenyethynyl)silane. The yield was 93%.
Quantity
205 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Quantity
36.5 g
Type
reactant
Reaction Step Three
Quantity
672 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)#[CH:7].Cl[Si:15](Cl)([N:21]([CH2:24][CH3:25])[CH2:22][CH3:23])[N:16]([CH2:19][CH3:20])[CH2:17][CH3:18].[Cu](C#N)C#N>O1CCCC1>[CH2:17]([N:16]([Si:15]([N:21]([CH2:24][CH3:25])[CH2:22][CH3:23])([C:7]#[C:6][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:1]#[C:2][C:3]1[CH:4]=[CH:4][CH:3]=[CH:2][CH:1]=1)[CH2:19][CH3:20])[CH3:18]

Inputs

Step One
Name
Quantity
205 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
33 mL
Type
reactant
Smiles
C(#C)C1=CC=CC=C1
Step Three
Name
Quantity
36.5 g
Type
reactant
Smiles
Cl[Si](N(CC)CC)(N(CC)CC)Cl
Name
Quantity
672 mg
Type
reactant
Smiles
[Cu](C#N)C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at room temperatures for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
Solid matters precipitated in the reaction liquid
CUSTOM
Type
CUSTOM
Details
were removed
FILTRATION
Type
FILTRATION
Details
by filtering
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
Water was added to
CONCENTRATION
Type
CONCENTRATION
Details
this concentrate
EXTRACTION
Type
EXTRACTION
Details
to extract the product with ether
EXTRACTION
Type
EXTRACTION
Details
This ether extraction layer
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
An ether component of this liquid was distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue was refined by distillation

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)N(CC)[Si](C#CC1=CC=CC=C1)(C#CC1=CC=CC=C1)N(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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